Dicyclopropyl-methylamine

Description

Contextual Significance within Amine Chemistry

In the broader context of amine chemistry, dicyclopropyl-methylamine represents a fascinating structural variation. The cyclopropyl (B3062369) group is known to possess unique electronic properties, behaving somewhat like a double bond due to the "bent" nature of its C-C bonds. These groups are generally considered electron-withdrawing, which can influence the basicity of the adjacent amine. This property can decrease the amine's nucleophilicity compared to analogous acyclic amines, while potentially increasing its stability against metabolic degradation, a desirable trait in medicinal chemistry.

The presence of two bulky cyclopropyl groups also introduces significant steric hindrance around the nitrogen atom. This steric shielding can direct the course of chemical reactions, favoring certain pathways while inhibiting others. This controlled reactivity is a valuable tool for synthetic chemists aiming to build complex molecular architectures with high selectivity. The rigid, well-defined three-dimensional structure conferred by the cyclopropyl rings is another key feature, as it can be used to constrain the conformation of larger molecules, which is crucial for optimizing interactions with biological targets like enzymes and receptors. researchgate.netnih.gov

Historical Trajectories in Cyclopropyl-Containing Molecule Synthesis

The synthesis of molecules containing the cyclopropane (B1198618) motif has a rich history, driven by the discovery of cyclopropyl-containing natural products and the unique reactivity endowed by the ring's inherent strain. researchgate.netchemrxiv.org Early methods for cyclopropanation often involved reactions that were limited in scope or required harsh conditions. However, the field has evolved significantly, with numerous sophisticated and milder methods now available. chemrxiv.orgresearchgate.net

Key developments in the synthesis of cyclopropyl-containing compounds include:

Intramolecular Cycloadditions: Methods involving the intramolecular [2+1] cycloaddition of precursors like α-diazo esters have been developed to create fused cyclopropyl systems. chemrxiv.org

Electrophilic Cyclization: The use of reagents like N-iodosuccinimide to induce electrophilic cyclization of substrates such as alkylidene cyclopropyl ketones has provided routes to functionalized cyclopropanes. chemrxiv.org

Phase-Transfer Catalysis: The application of phase-transfer catalysts has enabled the synthesis of cyclopropane-containing compounds under aqueous conditions, representing a significant advance in green chemistry. wgtn.ac.nz

Scalable Industrial Processes: For key building blocks like 1-cyclopropyl ethyl-1-amine, scalable synthetic routes have been developed using inexpensive starting materials like cyclopropyl methyl ketone, highlighting the industrial importance of such motifs. google.com

The synthesis of this compound itself can be approached through methods such as the reductive amination of dicyclopropyl ketone or nucleophilic substitution reactions. The historical progression from niche laboratory methods to robust, scalable syntheses has been crucial in making cyclopropyl-containing amines like this compound more accessible for broad research and industrial application. google.com

Overview of Key Research Domains Pertaining to this compound

Research involving this compound is primarily concentrated in its application as a chemical intermediate and structural motif in the development of new functional molecules. Its distinct properties make it a valuable component in several key areas of chemical science.

| Research Domain | Specific Application/Use | Research Findings/Significance |

| Medicinal Chemistry & Drug Discovery | Reactant in the synthesis of Corticotropin-Releasing Factor 1 (CRF-1) antagonists. chemicalbook.com | Used to prepare 4-dicyclopropylamino-7-aryl-7H-purines, which are investigated for their potential as CRF-1 antagonists with specific binding kinetics. chemicalbook.com |

| Organic Synthesis | A building block for creating more complex organic molecules. | The compound serves as a precursor, with its amine group providing a reactive site for further chemical transformations. |

| Specialty Chemicals | An intermediate in the production of various industrial chemical products. marketpublishers.com | Its use in this sector is indicated by the availability of market research reports that track its producers, suppliers, and consumers. marketpublishers.com |

The primary documented application of this compound is in the synthesis of potential therapeutic agents. For instance, it is used as a reactant in the preparation of 4-dicyclopropylamino-7-aryl-7H-purines, a class of compounds studied as CRF-1 antagonists. chemicalbook.com This highlights the role of the dicyclopropylmethylamino group as a key pharmacophore. Beyond this specific application, the compound is broadly classified as a building block for organic synthesis and an intermediate in the specialty chemicals industry, underscoring its utility in creating a diverse range of chemical products. marketpublishers.com

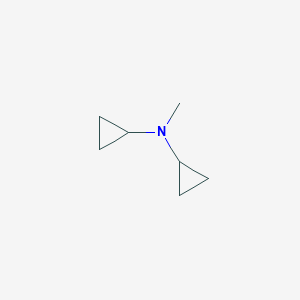

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-N-methylcyclopropanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-8(6-2-3-6)7-4-5-7/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNBSTNWVSFRLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dicyclopropyl Methylamine and Its Structural Analogues

Foundational Synthetic Routes to Dicyclopropyl-methylamine

The synthesis of this compound often relies on established, fundamental reactions in organic chemistry. These foundational routes include nucleophilic substitution and reductive amination, which are widely used for the formation of amine compounds.

Nucleophilic Substitution Pathways for Amine Formation

Nucleophilic substitution represents a direct approach to forming carbon-nitrogen bonds. In the context of synthesizing alkylamines, this typically involves the reaction of an alkyl halide with ammonia (B1221849) or a primary amine. The reaction can proceed through either an SN1 or SN2 mechanism, where the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. docbrown.info

However, a significant challenge in using this method for the synthesis of primary or secondary amines is the potential for over-alkylation. The initial amine product is itself a nucleophile and can react further with the alkyl halide. youtube.com For instance, the reaction of a haloalkane with ammonia can produce a mixture of the primary amine, secondary amine, tertiary amine, and even a quaternary ammonium (B1175870) salt. docbrown.info To favor the formation of the primary amine, a large excess of ammonia is typically used. docbrown.info While a viable pathway, controlling the selectivity to obtain a specific secondary amine like this compound can be complex.

Ring-Opening and Cyclization Methodologies Yielding Cyclopropyl-methylamines

Alternative synthetic strategies involve the formation of the cyclopropylamine (B47189) moiety through either the opening of a pre-existing ring system or the cyclization of an acyclic precursor. These methods offer different retrosynthetic disconnections and can be advantageous for accessing specific substitution patterns.

The high ring strain of cyclopropane (B1198618) derivatives makes them susceptible to ring-opening reactions under various conditions, including oxidative radical pathways. beilstein-journals.org Donor-acceptor cyclopropanes are particularly useful in synthesis as they can undergo ring-opening upon reaction with a nucleophile. nih.gov The reaction of alkylidenecyclopropyl ketones with amines can lead to a ring-opening cyclization that results in the formation of substituted pyrroles, demonstrating a distal cleavage of the cyclopropane ring's C-C bond. organic-chemistry.org

Conversely, the construction of the cyclopropyl (B3062369) ring is a key step in several synthetic routes to cyclopropylamines. One established industrial process for producing cyclopropylamine starts from γ-butyrolactone. This multi-step process involves the cleavage of the lactone ring, esterification, and then a base-promoted cyclization to form a cyclopropane carboxylate ester. This ester is subsequently converted to cyclopropanecarboxamide, which then undergoes a Hofmann rearrangement to yield cyclopropylamine. google.comgoogleapis.com More direct methods have also been developed. For example, a one-step synthesis of primary cyclopropylamines from various alkanenitriles has been achieved through a cooperative titanium(II)- and Lewis acid-mediated coupling with Grignard reagents. This process is believed to proceed through a titanacyclopropane intermediate that undergoes rearrangement to form the cyclopropylamine. organic-chemistry.org

Transition-Metal Catalyzed Approaches in Alkylamine Synthesis

Modern synthetic organic chemistry heavily relies on transition-metal catalyzed reactions to construct complex molecules from simple, readily available materials. nih.govacs.org The synthesis of alkylamines is no exception, with numerous innovative methods being developed. nih.govacs.org

Transition-metal catalysis offers powerful tools for forming C-N bonds. Palladium-catalyzed C–N bond formation, for instance, is a well-established method for synthesizing N-arylcyclopropylamines from an aromatic bromide and cyclopropylamine. researchgate.net Broader strategies for alkylamine synthesis include hydroamination, which is the direct addition of an amine to an unactivated alkene. acs.org This atom-economical approach is an attractive route for synthesizing secondary and tertiary amines. acs.org Other advanced methods include the functionalization of C(sp³)–H bonds and visible-light-mediated photoredox catalysis. nih.govacs.org Furthermore, transition-metal-catalyzed enantioselective coupling reactions of α-aminoalkyl species have emerged as powerful approaches for constructing chiral alkylamines. acs.org These modern methods provide chemists with a diverse toolkit for the synthesis of a wide array of structurally complex and valuable amine compounds. nih.govacs.org

Radical-Mediated Reactions for Cyclopropyl-methylamine Scaffold Construction

The construction of the cyclopropyl-methylamine scaffold, a key structural motif in various biologically active molecules, has been advanced through the application of radical-mediated reactions. These methods leverage the unique reactivity of radical intermediates to form or functionalize the strained cyclopropane ring, often under mild conditions. Photoredox catalysis, in particular, has emerged as a powerful tool, utilizing visible light to generate radical species from stable precursors.

One notable approach involves the photoredox-catalyzed bromonitroalkylation of alkenes. In this method, bromonitromethane (B42901) acts as a source for both a nitroalkyl radical and a bromine atom. The reaction of styrenes with bromonitromethane, initiated by an iridium photocatalyst under visible light, leads to the formation of γ-bromonitroalkane adducts. These intermediates can then undergo a base-promoted cyclization to afford nitrocyclopropanes, which are valuable precursors to cyclopropylamines following a reduction step. This three-step sequence provides a direct route to the aminocyclopropane core from simple alkenes. rsc.orgresearchgate.net

Another significant strategy is the [3+2] cycloaddition of cyclopropylamines with olefins, proceeding through a nitrogen-centered radical intermediate. For instance, N-sulfonyl cyclopropylamines can be oxidized by an organic photocatalyst to generate a nitrogen-centered radical. This radical undergoes a strain-induced ring opening of the cyclopropane ring, followed by an intermolecular addition to an electron-deficient olefin. The resulting carbon-centered radical is then reduced to an anion, which undergoes a 5-exo cyclization to construct highly substituted cyclopentanes diastereoselectively. acs.org While this transforms the initial scaffold, it showcases a key radical-mediated ring-opening pathway of cyclopropylamines. Similarly, asymmetric [3+2] photocycloadditions of N-aryl cyclopropylamines with various electron-rich and electron-neutral olefins have been developed using cooperative photoredox and chiral hydrogen-bonding catalysis, yielding enantioenriched cyclopentylamines. rsc.org

Co(II)-based metalloradical catalysis (MRC) has enabled the asymmetric radical cyclopropanation of dehydroaminocarboxylates. This method uses in situ-generated α-aryldiazomethanes to stereoselectively synthesize chiral cyclopropyl α-amino acid derivatives, which contain the core cyclopropylamine motif. nih.gov The reaction proceeds through a stepwise radical mechanism, offering high yields and excellent enantioselectivities. nih.gov Furthermore, radical/polar crossover annulation processes provide a modular approach to constructing 1,1-disubstituted cyclopropanes. This strategy involves the addition of a photocatalytically generated radical to a homoallylic tosylate, followed by reduction of the radical adduct to an anion which then undergoes intramolecular substitution to form the cyclopropane ring. acs.org

Table 1: Examples of Radical-Mediated Reactions for Cyclopropylamine Scaffold Synthesis This table is interactive and can be sorted by clicking on the column headers.

| Reaction Type | Radical Precursor | Coupling Partner | Catalyst/Mediator | Product Scaffold | Ref. |

|---|---|---|---|---|---|

| Bromonitroalkylation/Cyclization | Bromonitromethane | Styrenes | Ir(III) Photocatalyst | Cyclopropylamine | rsc.org |

| [3+2] Cycloaddition | N-Sulfonyl Cyclopropylamine | Electron-deficient olefins | Organic Photocatalyst | Substituted Cyclopentane | acs.org |

| Asymmetric [3+2] Cycloaddition | N-Aryl Cyclopropylamine | Electron-rich/neutral olefins | Photoredox/Chiral H-bond | Chiral Cyclopentylamine (B150401) | rsc.org |

| Asymmetric Radical Cyclopropanation | α-Aryldiazomethane | Dehydroaminocarboxylate | Co(II)-Porphyrin | Cyclopropyl α-Amino Acid | nih.gov |

| Radical/Polar Crossover Annulation | Various Radical Precursors | Homoallylic Tosylate | Ir(III) Photocatalyst | 1,1-Disubstituted Cyclopropane | acs.org |

Emerging and Sustainable Synthetic Protocols Relevant to Alkylamines

The synthesis of alkylamines, including structurally complex targets like this compound, is continuously evolving with the development of more sustainable and efficient protocols. These emerging methods often offer improved atom economy, milder reaction conditions, and the use of less hazardous reagents compared to traditional approaches like N-alkylation with alkyl halides or reductive amination with stoichiometric reductants. researchgate.net

Photocatalysis: Visible-light photoredox catalysis has revolutionized amine synthesis by enabling novel transformations under mild conditions. acs.org Multicomponent reactions, such as the olefin-hydroaminoalkylation, allow for the one-step synthesis of complex tertiary alkylamines from readily available dialkylamines, carbonyls, and alkenes. cam.ac.ukmanchester.ac.uk This process involves the visible-light-mediated reduction of an in situ-generated iminium ion to an α-amino radical, which then couples with an alkene. manchester.ac.uk Another powerful photocatalytic strategy is the direct α-C–H alkylation of unmasked primary amines, providing access to valuable α-tertiary primary amines and their derivatives. researchgate.net

Electrochemistry: Organic electrosynthesis represents a green and powerful alternative for amine synthesis, using electricity as a traceless reagent to drive reactions. rsc.org This method has been successfully applied to the synthesis of hindered primary and secondary amines, which are often challenging to prepare using conventional methods. acs.orgresearchgate.net Electrochemical reductive amination of aldehydes with amines has also been reported, offering a sustainable alternative to methods requiring stoichiometric metal hydride reductants. rsc.org The high selectivity and functional group tolerance of electrochemical methods make them highly attractive for complex molecule synthesis. researchgate.net

Borrowing Hydrogen Catalysis: The "borrowing hydrogen" or "hydrogen autotransfer" concept is a highly atom-economical and sustainable strategy for the N-alkylation of amines. acs.orgcsic.es In this process, a catalyst, often based on abundant first-row transition metals like cobalt, iron, or manganese, temporarily "borrows" hydrogen from a stable alcohol to generate a reactive aldehyde or ketone in situ. rsc.orgresearchgate.net This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing water as the sole byproduct. acs.orgrsc.org This approach allows for the use of readily available and benign alcohols as alkylating agents. rsc.org

Biocatalysis: Biocatalysis offers an exceptionally selective and environmentally friendly route to chiral amines. Enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) can catalyze the synthesis of primary, secondary, and tertiary amines with high optical purity. nih.gov These reactions are typically performed in aqueous media under mild conditions. nih.gov Recent advances in protein engineering have significantly expanded the substrate scope of these biocatalysts, making them suitable for a wider range of synthetic applications, including the production of short-chain chiral amines and amino alcohols. frontiersin.org Biocatalytic cascades, combining multiple enzymes in one pot, enable the synthesis of complex amines with multiple stereocenters from simple precursors. acs.org

Table 2: Comparison of Emerging and Sustainable Protocols for Alkylamine Synthesis This table is interactive and can be sorted by clicking on the column headers.

| Methodology | Principle | Key Advantages | Typical Reagents/Conditions | Relevant To | Ref. |

|---|---|---|---|---|---|

| Photocatalysis | Generation of radical intermediates from stable precursors using visible light. | Mild conditions, high functional group tolerance, novel reactivity. | Photocatalyst (e.g., Ir, Ru, organic dyes), visible light. | Tertiary & α-Tertiary Amines | acs.orgmanchester.ac.uk |

| Electrochemistry | Use of electricity to drive redox reactions for C-N bond formation. | Avoids stoichiometric oxidants/reductants, high selectivity, green. | Electrodes, electrolyte, solvent, constant current/potential. | Hindered & Secondary Amines | rsc.orgacs.org |

| Borrowing Hydrogen | In situ oxidation of alcohols to carbonyls for reductive amination, with water as the only byproduct. | High atom economy, uses benign alcohols, sustainable. | Earth-abundant metal catalyst (Co, Fe, Mn), base, heat. | N-Alkylation (Secondary/Tertiary Amines) | acs.orgrsc.orgresearchgate.net |

| Biocatalysis | Use of enzymes (e.g., AmDHs, IREDs) for reductive amination. | Exceptional stereoselectivity, mild aqueous conditions, environmentally benign. | Enzyme, cofactor (e.g., NAD(P)H), amine donor, buffer. | Chiral Primary, Secondary, & Tertiary Amines | nih.govfrontiersin.orgacs.org |

Chemical Reactivity and Mechanistic Investigations of Dicyclopropyl Methylamine

Fundamental Reactivity of the Amine Functionality

The reactivity of dicyclopropyl-methylamine is significantly influenced by the nitrogen atom's lone pair of electrons, making it a nucleophile and a base. This inherent characteristic dictates its participation in a variety of fundamental organic reactions.

The nitrogen atom in this compound can readily undergo alkylation, which is the addition of an alkyl group. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2) when reacting with an alkyl halide. masterorganicchemistry.com However, the reaction can be challenging to control, often leading to polyalkylation, where the starting amine is converted into a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com This is because the product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction. masterorganicchemistry.com Exhaustive methylation, a process where an amine is treated with an excess of a methyl halide, can be used to intentionally form the quaternary ammonium salt. masterorganicchemistry.com

Acylation is another key reaction of the amine functionality, involving the introduction of an acyl group (R-C=O). This is typically achieved by reacting the amine with an acid chloride or an acid anhydride. libretexts.org Unlike alkylation, acylation is generally easier to control, and further reaction on the nitrogen is less likely. This is because the resulting amide has a delocalized lone pair of electrons on the nitrogen, making it significantly less nucleophilic than the starting amine. libretexts.org

| Reaction Type | Reagent | Product Type | Key Features |

| Alkylation | Alkyl Halide | Secondary, Tertiary, or Quaternary Amine | Can lead to polyalkylation; reactivity increases with less sterically hindered alkyl halides. masterorganicchemistry.com |

| Acylation | Acid Chloride or Anhydride | Amide | Generally, no polyacylation; the product is less nucleophilic than the starting amine. libretexts.org |

The oxidation of amines can lead to a variety of products depending on the oxidizing agent and the structure of the amine. For primary and secondary amines, oxidation can occur at the C-H bond adjacent to the nitrogen or at the N-H bond itself. In the case of cyclopropylamines, oxidation can lead to ring-opened products. For instance, the cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine results in both cyclopropanone (B1606653) hydrate (B1144303) and 3-hydroxypropionaldehyde. nih.gov This suggests a mechanism involving hydrogen abstraction from the N-H bond, forming a neutral aminyl radical which can then undergo ring-opening. nih.gov

The concept of oxidation states in organic chemistry helps in understanding these transformations. An oxidation reaction increases the number of bonds to electronegative atoms (like oxygen or nitrogen) or decreases the number of bonds to hydrogen. libretexts.orgmasterorganicchemistry.com Conversely, a reduction reaction results in a net increase in the number of C-H bonds or a decrease in the number of C-O (or other electronegative atom) bonds. masterorganicchemistry.com The conversion of an alcohol to a ketone is an example of an oxidation, while the reverse reaction is a reduction. libretexts.org

Quaternary ammonium salts derived from this compound can undergo elimination reactions, most notably the Hofmann elimination. This reaction occurs when a quaternary ammonium hydroxide (B78521) is heated, leading to the formation of an alkene and a tertiary amine. byjus.com A key characteristic of the Hofmann elimination is that it preferentially forms the least substituted alkene, a phenomenon known as the Hofmann rule. byjus.comwikipedia.org This is in contrast to many other elimination reactions that follow Zaitsev's rule, which predicts the formation of the most stable, more substituted alkene. orgoreview.com

The regioselectivity of the Hofmann elimination is attributed to the steric bulk of the trimethylamine (B31210) leaving group. orgoreview.commasterorganicchemistry.com The large size of this group makes it difficult for the base to abstract a proton from a more sterically hindered position. wikipedia.org Consequently, the base removes a proton from the least sterically hindered β-carbon, leading to the formation of the Hofmann product. orgoreview.com The reaction proceeds through a concerted E2 mechanism, requiring an anti-periplanar arrangement of the proton being abstracted and the leaving group. orgoreview.commasterorganicchemistry.com

| Elimination Rule | Major Product | Mechanistic Rationale |

| Hofmann Rule | Least substituted alkene | Steric hindrance of the bulky leaving group favors abstraction of the most accessible proton. wikipedia.orgorgoreview.com |

| Zaitsev's Rule | Most substituted (most stable) alkene | Formation of the more thermodynamically stable alkene is favored. orgoreview.com |

Influence of Cyclopropyl (B3062369) Moieties on Chemical Transformations

The presence of cyclopropyl rings in this compound introduces unique steric and electronic properties that significantly influence its chemical reactivity.

Steric effects arise from the spatial arrangement of atoms within a molecule, and they can significantly impact reaction rates and product distributions. wikipedia.org In this compound, the cyclopropyl groups introduce considerable steric bulk around the nitrogen atom. This steric hindrance can affect the accessibility of the nitrogen's lone pair to incoming reagents, potentially slowing down reactions like alkylation. wikipedia.org

The conformational flexibility of the molecule is also influenced by the cyclopropyl groups. The rigid, three-membered rings restrict bond rotations that would be possible in an acyclic analogue. This conformational constraint can play a role in controlling the stereochemical outcome of reactions. researchgate.net For example, in catalytic reactions, the specific conformation adopted by the this compound ligand can dictate the stereoselectivity of the transformation. numberanalytics.com

Cyclopropane (B1198618) rings are characterized by significant ring strain, which is a combination of angle strain and torsional strain. wikipedia.orglibretexts.org The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. libretexts.org This strain results in higher potential energy compared to acyclic or larger ring systems. libretexts.org

The high ring strain in the cyclopropyl moieties of this compound can influence the energetics of reactions. numberanalytics.com In reactions where a cyclopropyl ring is opened, the release of this strain energy can provide a thermodynamic driving force, making such reactions more favorable. For instance, the SN2 reaction of cyclopropyl halides is facilitated by the relief of ring strain in the transition state. numberanalytics.com Conversely, reactions that increase ring strain would be energetically disfavored. stackexchange.com The strain energy of a molecule can be quantified by comparing its heat of combustion to that of a strain-free reference compound. libretexts.orgnumberanalytics.com

| Ring System | Approximate Strain Energy (kcal/mol) | Key Strain Components |

| Cyclopropane | 27.5 | Angle strain, Torsional strain wikipedia.orglibretexts.org |

| Cyclobutane | 26.3 | Angle strain wikipedia.orglibretexts.org |

| Cyclopentane | 6.2 | Torsional strain libretexts.org |

| Cyclohexane | 0 | Essentially strain-free in chair conformation wikipedia.org |

Rearrangement Processes Involving Cyclopropylmethyl Systems

The cyclopropylmethyl moiety is renowned for its propensity to undergo rapid rearrangement reactions, a behavior stemming from the significant strain energy inherent in the three-membered ring. researchgate.net This reactivity is most famously illustrated by the cyclopropylmethyl-cyclobutyl-homoallyl rearrangement. researchgate.net When a carbocation is generated on the carbon adjacent to the cyclopropyl ring, as in the solvolysis of cyclopropylmethyl derivatives, a cascade of rearrangements can occur. arkat-usa.orgresearchgate.net The high rate of solvolysis of primary cyclopropylmethyl systems is attributed to the participation of the σ-bonds of the cyclopropane ring. arkat-usa.org This participation leads to the formation of a non-classical carbocation intermediate, often depicted as a bicyclobutonium ion, which can then be attacked by a nucleophile. researchgate.netresearchgate.net

Treatment of cyclopropylmethyl chloride with dilute ethyl alcohol, for instance, yields a mixture of cyclopropylmethyl alcohol (48%), cyclobutanol (B46151) (47%), and a small amount of homoallyl alcohol (5%). dalalinstitute.com This product distribution strongly suggests a common, equilibrating carbocationic intermediate is involved. researchgate.netdalalinstitute.com The interconversion between cyclopropylmethyl, cyclobutyl, and homoallyl cations is a well-documented phenomenon in carbocation chemistry. arkat-usa.orgresearchgate.netdalalinstitute.com The exact product ratio is often dependent on the reaction conditions and the nature of the nucleophile and solvent. arkat-usa.orgresearchgate.net

These rearrangements are not limited to solvolysis reactions. For example, acid-promoted alkylation of alcohols with O-cyclopropylmethyl trichloroacetimidate (B1259523) also yields a mixture of ethers containing cyclopropylmethyl, cyclobutyl, and homoallyl residues due to the rearrangement of the cationic intermediates. arkat-usa.org The equilibration between these carbocation intermediates is typically very fast. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to investigate the reaction mechanisms and have indicated that cyclopropylcarbinyl cations are stable intermediates, while bicyclobutonium structures are high-energy transition states. researchgate.net In some systems, sequential rearrangements and cyclopropylcarbinyl–cyclopropylcarbinyl rearrangements have been observed. tubitak.gov.tr

The cyclopropylmethyl radical also undergoes a characteristic ring-opening rearrangement to form the 3-butenyl radical, a process often utilized as a "radical clock" to probe reaction mechanisms. roaldhoffmann.comacs.org

Elucidation of Reaction Mechanisms

Nucleophilic Addition and Substitution Mechanisms

Nucleophilic reactions are fundamental to the synthesis and transformation of this compound and related compounds. Nucleophilic addition to carbonyl compounds is a common strategy to introduce the dicyclopropylmethyl group. ksu.edu.sa For instance, the reaction of an appropriate amine with a carbonyl compound can form an imine or enamine, a process initiated by the nucleophilic attack of the amine on the carbonyl carbon. libretexts.org

Nucleophilic substitution reactions (SN2) are also crucial. The synthesis of cyclopropylmethylamines can be achieved by reacting a suitable precursor with a nucleophilic amine. vulcanchem.com For example, the azide (B81097) ion (N₃⁻), being an excellent nucleophile, can displace a leaving group on an alkyl halide or sulfonate to form an alkyl azide, which can then be reduced to a primary amine. masterorganicchemistry.com This two-step process is a reliable method for synthesizing primary amines. masterorganicchemistry.com Similarly, nucleophilic substitution on cyclopropyl carbinol derivatives can proceed with high stereoselectivity, often involving the formation of a bicyclobutonium-like intermediate that allows for substitution at a quaternary carbon center with inversion of configuration. researchgate.netnih.gov This type of reaction can be promoted by Lewis acids and tolerates a variety of functional groups. nih.gov

The table below summarizes key findings from studies on nucleophilic reactions involving cyclopropylmethyl systems.

| Reaction Type | Substrate | Reagent/Catalyst | Product(s) | Key Mechanistic Insight | Reference(s) |

| Nucleophilic Substitution | Cyclopropyl carbinol derivatives | Organoaluminum species | Tertiary alkyl compounds | Complete inversion of configuration via a bicyclobutonium intermediate. researchgate.net | researchgate.net |

| Nucleophilic Substitution | Cyclopropyl ketones | TMSBr, DMPSCl, TMSN₃ | Tertiary alkyl bromides, chlorides, and azides | Stereoinvertive substitution at the quaternary carbon center. nih.gov | nih.gov |

| Nucleophilic Addition | Aldehydes/Ketones | Primary/Secondary amines | Imines/Enamines | Reversible formation of a carbinolamine intermediate. libretexts.org | libretexts.org |

| Nucleophilic Substitution | Alkyl halides/sulfonates | Sodium azide (NaN₃) | Alkyl azides (precursors to primary amines) | Azide is a highly effective nucleophile for SN2 reactions. masterorganicchemistry.com | masterorganicchemistry.com |

Electrophilic Activation Pathways

Electrophilic activation of the cyclopropane ring is a key step in many reactions of this compound. The high s-character of the C-H bonds in the cyclopropyl ring facilitates their activation. nih.gov In palladium-catalyzed reactions, an electrophilic palladation step is often proposed, where the metal center acts as an electrophile, leading to the cleavage of a C-H or C-C bond. researchgate.net

For example, the ring-opening of cyclopropanols can be achieved via electrophilic activation. Copper-catalyzed electrophilic amination of cyclopropanols provides a route to β-aminoketones. nih.gov Similarly, the reaction of aryl cyclopropanes with azine N-oxides under visible light irradiation proceeds through a photo-induced radical pathway involving single-electron oxidation of both the cyclopropane and the N-oxide, which can be considered a form of electrophilic activation. researchgate.net

In the context of C-H functionalization, directing groups are often employed to facilitate the electrophilic activation of a specific C-H bond by a transition metal catalyst. nih.gov The directing group coordinates to the metal center, bringing it into proximity with the target C-H bond for activation. nih.gov For cyclopropylmethylamines, triflyl-protected amines or picolinamide (B142947) auxiliaries can serve as directing groups in palladium-catalyzed C-H arylations. nih.govacs.org The mechanism often involves a concerted metalation-deprotonation (CMD) step, where the palladium catalyst electrophilically cleaves the C-H bond. researchgate.net

Radical Intermediates and Reaction Cascades

Radical intermediates play a significant role in the chemistry of cyclopropylmethyl systems. The cyclopropylmethyl radical is known to undergo a very rapid ring-opening rearrangement to the 3-butenyl radical. roaldhoffmann.com This rearrangement is a hallmark of radical pathways involving this structural motif and serves as a mechanistic probe, or "radical clock". roaldhoffmann.com The observation of ring-opened products can be strong evidence for the involvement of radical intermediates. roaldhoffmann.comacs.org

Radical reaction cascades involving cyclopropylmethylamines can be initiated photochemically or through the use of radical initiators. For instance, photocatalytic reactions of aryl cyclopropanes can proceed via a photo-induced radical pathway involving single-electron oxidation to form a radical cation, which then undergoes ring-opening. researchgate.net A proposed mechanism for the thermal rearrangement of {[2-(arylmethylene)cyclopropyl]methyl}amines also involves radical intermediates. researchgate.net

Density functional theory (DFT) calculations have been used to study these radical processes, showing an energetic preference for C-C bond cleavage in the initial step of the rearrangement of a cyclopropylmethyl radical adsorbed on a molybdenum surface. roaldhoffmann.com

C-H Bond Functionalization Mechanisms

The direct functionalization of otherwise unreactive C-H bonds is a powerful strategy in organic synthesis. organic-chemistry.orgtcichemicals.com In the case of this compound, the C-H bonds of the cyclopropyl rings are targets for such transformations. nih.govacs.org Palladium catalysis is frequently employed for these reactions, often utilizing a directing group to achieve high levels of selectivity. nih.govresearchgate.netnih.gov

A common mechanistic pathway for palladium-catalyzed C-H arylation involves a Pd(II)/Pd(IV) catalytic cycle. nih.govacs.orgnih.gov The key steps are:

Coordination: The directing group on the cyclopropylmethylamine substrate coordinates to the Pd(II) catalyst. nih.gov

C-H Activation: A C-H bond on the cyclopropane ring is cleaved, typically through a concerted metalation-deprotonation (CMD) mechanism, to form a five-membered palladacycle intermediate. researchgate.netnih.govnih.gov

Oxidative Addition: The aryl halide coupling partner undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate. nih.govnih.gov

Reductive Elimination: The aryl group and the cyclopropyl group couple, and the C-C bond is formed via reductive elimination from the Pd(IV) center, regenerating the Pd(II) catalyst. nih.gov

Chiral mono-N-protected amino acids (MPAAs) have been successfully used as ligands to achieve high enantioselectivity in these reactions, allowing for the synthesis of chiral cis-aryl-cyclopropylmethylamines. nih.govacs.org The reaction allows for the creation of two chiral centers in a single step. nih.gov The directing group can often be removed after the functionalization is complete. nih.gov

The table below details research findings on the C-H functionalization of cyclopropylmethylamines.

| Catalyst System | Directing Group | Coupling Partner | Product Type | Key Mechanistic Feature | Reference(s) |

| Pd(OAc)₂ / Chiral MPAA Ligand | Triflyl (Tf) | Aryl Iodides | Chiral cis-Aryl-cyclopropylmethylamines | Enantioselective C-H arylation via a Pd(II)/Pd(IV) cycle. nih.govacs.org | nih.govacs.org |

| Pd(OAc)₂ | Picolinamide | Aryl Iodides | cis-Substituted cyclopropylpicolinamides | C-H arylation promoted by a silver additive or pivalic acid. acs.org | acs.org |

| Pd Catalyst / Chiral Thioether Ligand | Free Amine | (Hetero)aryl Halides, Acrylates | Arylated, Carbonylated, Olefinated Amines | Enantioselective C-H activation of the free amine. researchgate.net | researchgate.net |

| Rh(III) Catalyst | Amide | Allenes | Chiral γ-Lactones | Asymmetric C-H functionalization with allenes. acs.org | acs.org |

Spectroscopic and Structural Elucidation Techniques for Dicyclopropyl Methylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms in dicyclopropyl-methylamine can be established.

Proton (¹H) and Carbon (¹³C) NMR Characterization

The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to the unique chemical environments of the protons and carbon atoms within the structure.

¹H NMR: The proton spectrum would feature signals for the methyl (CH₃) group, the methine (CH) proton where the cyclopropyl (B3062369) groups are attached, the amine (NH) proton, and the methylene (B1212753) (CH₂) protons of the cyclopropyl rings. The cyclopropyl protons typically appear in the upfield region (0-1 ppm) and often exhibit complex splitting patterns due to geminal and cis/trans vicinal coupling. The methine proton would likely appear as a multiplet, coupled to the adjacent cyclopropyl protons. The methyl group protons would present as a singlet, and the N-H proton signal can vary in chemical shift and appearance depending on solvent and concentration.

¹³C NMR: The carbon spectrum provides information on the different carbon environments. Signals would be expected for the methyl carbon, the methine carbon, and the methylene carbons of the two equivalent cyclopropyl rings.

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |

| Cyclopropyl CH₂ | 0.2 - 0.8 | Multiplet (m) | Cyclopropyl CH₂ | 5 - 15 |

| Methine CH | 2.0 - 2.5 | Multiplet (m) | Methine CH | 40 - 50 |

| Methyl CH₃ | 2.2 - 2.6 | Singlet (s) | Methyl CH₃ | 30 - 40 |

| Amine NH | 0.5 - 2.5 | Broad Singlet (br s) |

Advanced Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY)

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. youtube.comuvic.calibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the methine proton and the protons on the cyclopropyl rings, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the upfield proton signals to the cyclopropyl methylene carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu This is crucial for piecing together the molecular structure. For instance, correlations would be expected from the methyl protons to the methine carbon, providing key evidence for the N-methyl-C(cyclopropyl)₂ connectivity.

Heteronuclear NMR (e.g., ¹⁵N NMR) for Amine Derivatives

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atom. researchgate.net The chemical shift of the nitrogen in this compound would fall within the typical range for aliphatic secondary amines. science-and-fun.de The specific chemical shift can be influenced by factors such as solvent, temperature, and pH (protonation state), offering insights into the nitrogen atom's nucleophilicity and basicity. researchgate.net For secondary aliphatic amines, the expected ¹⁵N chemical shift range is generally between 0 and 90 ppm relative to a nitromethane (B149229) standard. science-and-fun.de

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₇H₁₃N, corresponding to a molecular weight of 111.18 g/mol . ichemical.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 111. As an amine, its molecular ion peak is expected to be an odd number, consistent with the nitrogen rule. libretexts.orgmiamioh.edu

The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edudocbrown.info This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, the most probable fragmentation pathway is the loss of a cyclopropyl radical (•C₃H₅), resulting in a prominent base peak.

Predicted Fragmentation Pattern

| m/z | Proposed Fragment Ion | Notes |

| 111 | [C₇H₁₃N]⁺ | Molecular Ion ([M]⁺) |

| 70 | [C₄H₈N]⁺ | Base peak resulting from α-cleavage (loss of a cyclopropyl radical, [M-41]⁺). This is a stable iminium ion. |

X-ray Diffraction Analysis for Crystalline State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comnih.gov This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

To perform this analysis, this compound would first need to be crystallized, potentially as a salt (e.g., hydrochloride) to promote the formation of high-quality, single crystals suitable for diffraction. acs.orgnih.govmdpi.com If a crystal structure were determined, it would provide unambiguous proof of the compound's constitution and offer insights into intermolecular interactions, such as hydrogen bonding involving the amine N-H group, which dictate the crystal packing arrangement. As of now, a publicly available crystal structure for this compound has not been reported.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification.

For this compound, key vibrational modes would include:

N-H Stretch: A moderate, sharp absorption in the IR spectrum around 3300-3500 cm⁻¹, characteristic of a secondary amine. docbrown.info

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl group and methine, and typically above 3000 cm⁻¹ for the C-H bonds within the strained cyclopropyl rings.

N-H Bend: A peak in the region of 1550-1650 cm⁻¹. docbrown.info

C-N Stretch: An absorption in the fingerprint region, typically between 1020-1220 cm⁻¹, indicative of an aliphatic amine. docbrown.info

Raman spectroscopy would provide complementary information, often being more sensitive to the symmetric vibrations of the non-polar hydrocarbon backbone of the molecule. nih.govwestmont.educhemicalbook.com

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (Cyclopropyl) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 2960 | IR, Raman |

| N-H Bend | 1550 - 1650 | IR |

| C-N Stretch | 1020 - 1220 | IR |

Electronic Spectroscopy: UV-Visible Absorption Spectroscopy and Related Methods (e.g., TD-DFT applications)

Electronic spectroscopy is a vital tool for probing the electronic structure of molecules by observing transitions between different electronic energy levels. For this compound, UV-Visible absorption spectroscopy provides information about the non-bonding electrons of the nitrogen atom and the influence of the adjacent cyclopropyl and methyl groups.

The UV-Visible spectrum of saturated amines, such as this compound, is typically characterized by weak absorptions in the ultraviolet region. These absorptions arise from the excitation of a non-bonding electron from the nitrogen lone pair (n) to an anti-bonding sigma orbital (σ*) or to higher-energy Rydberg orbitals. For simple alkyl amines like methylamine (B109427), the first absorption band, corresponding to an n → 3s Rydberg transition, is observed between 190 and 240 nm. researchgate.netnist.gov In this compound, the electronic transitions are expected to be of a similar nature. However, the presence of the cyclopropyl rings can influence the energy of these transitions. The unique electronic structure of the cyclopropyl group, with its "Walsh" orbitals, can lead to electronic interactions with the amine's lone pair, potentially shifting the absorption maxima (λmax) compared to acyclic analogues.

To complement experimental data and gain a more detailed understanding of the electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method. q-chem.comrsc.org TD-DFT calculations can predict the vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the molecular orbitals involved in each electronic transition. rsc.org For this compound, TD-DFT calculations would likely identify the highest occupied molecular orbital (HOMO) as being primarily localized on the nitrogen lone pair. The lowest-lying electronic transitions would then correspond to the promotion of an electron from this HOMO to various low-lying unoccupied molecular orbitals (LUMOs), such as σ* orbitals associated with the C-N and C-H bonds.

A representative table of predicted electronic transitions for this compound, as would be obtained from a TD-DFT calculation, is presented below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 5.45 | 227 | 0.025 | HOMO (nN) → LUMO (σC-N) |

| S0 → S2 | 5.98 | 207 | 0.041 | HOMO (nN) → LUMO+1 (Rydberg 3s) |

| S0 → S3 | 6.32 | 196 | 0.015 | HOMO (nN) → LUMO+2 (σC-H) |

This data is illustrative and represents typical values for the electronic transitions of a secondary amine with cyclopropyl substituents as predicted by TD-DFT calculations.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Species (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the detection and characterization of chemical species that have one or more unpaired electrons, known as paramagnetic species or radicals. nih.gov While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state, it can form a paramagnetic aminyl radical or a radical cation upon oxidation (e.g., through chemical or electrochemical means) or through processes like radiolysis. nih.gov

The resulting dicyclopropyl-methylaminyl radical would possess an unpaired electron primarily localized on the nitrogen atom. EPR spectroscopy can provide detailed information about the electronic and local atomic environment of this unpaired electron. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. washington.edu

The g-factor is a dimensionless quantity that is characteristic of the radical's electronic structure. For most organic radicals, the g-factor is close to that of a free electron (g ≈ 2.0023). Deviations from this value can provide insight into the extent of spin-orbit coupling and the nature of the orbitals containing the unpaired electron. washington.edu

Hyperfine coupling arises from the interaction (coupling) of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero nuclear spin. For the dicyclopropyl-methylaminyl radical, the unpaired electron would couple with:

The nitrogen nucleus (14N, nuclear spin I = 1), which is expected to produce a large, characteristic three-line splitting pattern.

The three protons of the N-methyl group.

The two α-protons on the cyclopropyl rings (the protons on the carbons directly bonded to the nitrogen).

Other protons on the cyclopropyl rings, which would exhibit smaller couplings.

The magnitude of the hyperfine coupling constant (A) is a measure of the unpaired electron spin density at a particular nucleus and is highly sensitive to the radical's geometry. Analysis of these couplings allows for the mapping of the unpaired electron's distribution within the molecule.

A table of hypothetical EPR parameters for the dicyclopropyl-methylaminyl radical is provided below, based on typical values observed for similar nitrogen-centered radicals. nih.govresearchgate.net

| Parameter | Value | Interacting Nuclei |

|---|---|---|

| g-factor (isotropic) | 2.0058 | - |

| Hyperfine Coupling Constant (A) | 1.45 mT | 1 x 14N |

| 2.80 mT | 3 x 1H (N-CH3) | |

| 1.85 mT | 2 x 1H (α-CH) | |

| 0.06 mT | 4 x 1H (β-CH2) |

This data is illustrative and represents plausible EPR parameters for the dicyclopropyl-methylaminyl radical, derived from literature values for analogous aminyl radicals. Experimental verification would be required for confirmation.

Computational and Theoretical Chemistry Studies of Dicyclopropyl Methylamine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a framework for examining the electronic structure and energy of molecules. idosr.org For Dicyclopropyl-methylamine, these calculations can elucidate the influence of the sterically demanding and electronically unique cyclopropyl (B3062369) groups on the central nitrogen atom.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. idosr.org It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are instrumental in predicting molecular geometries, electronic properties, and reactivity descriptors.

For this compound, DFT can be employed to optimize the molecular geometry and compute key electronic parameters. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as their energies and spatial distributions relate to the molecule's reactivity as an electron donor (nucleophile) and acceptor (electrophile), respectively. globalresearchonline.net The HOMO-LUMO energy gap is a crucial indicator of chemical stability. globalresearchonline.net Furthermore, mapping the molecular electrostatic potential (ESP) onto the electron density surface can identify regions of positive and negative charge, highlighting the nucleophilic nitrogen lone pair as a site for electrophilic attack. nih.gov

| Property | Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -6.25 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. |

| ELUMO | 1.15 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 7.40 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment (μ) | 1.28 Debye | Reflects the overall polarity of the molecule, arising from the electronegative nitrogen atom. |

| NBO Charge on Nitrogen | -0.58 e | Indicates significant negative charge localization on the nitrogen atom, confirming its basic character. |

Ab initio molecular orbital theory refers to a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. idosr.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a systematic way to approach the exact solution of the Schrödinger equation. idosr.orgmit.edu

While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for systems where DFT may be less reliable. For this compound, ab initio calculations can be used to obtain highly accurate energies for different conformations and to precisely model electron correlation effects. These calculations are valuable for validating the results from DFT and for providing a more profound understanding of the molecule's electronic wavefunction, from which all properties can be derived. libretexts.org The combination of atomic orbitals to form molecular orbitals, resulting in lower-energy bonding orbitals and higher-energy antibonding orbitals, is a central concept in this theory. wikipedia.org

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. chemistrysteps.com The this compound molecule possesses rotational freedom around the two C-N bonds, leading to a complex potential energy surface with multiple energy minima (stable conformers) and transition states.

Computational methods can be used to perform a systematic scan of the relevant dihedral angles to map out the energetic landscape. For this compound, the key dihedral angles would be defined by the C(ring)-C-N-C(ring) and C(ring)-C-N-C(methyl) frameworks. By calculating the relative energies of various conformers, it is possible to identify the most stable, lowest-energy geometry. This analysis is critical as the molecular conformation can significantly influence its reactivity and interaction with other molecules. Studies on related molecules show that cyclopropyl groups have distinct conformational preferences that impact molecular properties. pnas.orgacs.org

| Conformer Description | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Anti-Anti (Global Minimum) | ~180°, ~180° | 0.00 | 85.1 |

| Anti-Gauche | ~180°, ~60° | 1.55 | 6.8 |

| Gauche-Gauche | ~60°, ~60° | 2.90 | 0.4 |

| Syn-Eclipsed (Transition State) | ~0°, ~0° | 6.50 | <0.1 |

Transition State Modeling and Reaction Pathway Prediction

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway. mit.edu Transition state theory is a cornerstone for predicting reaction kinetics. Computational chemistry provides methods to locate these fleeting, high-energy structures and calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed). mit.educhemrxiv.org

For this compound, theoretical modeling could predict the pathways of various reactions, such as its role as a nucleophile in an SN2 reaction or its protonation by an acid. By calculating the geometries and energies of the reactants, transition state, and products, a complete reaction energy profile can be constructed. This information is vital for understanding reaction rates and mechanisms. For instance, modeling the protonation of the nitrogen atom would involve locating the transition state for the proton transfer from a hydronium ion, providing a theoretical value for the activation barrier and insight into the amine's basicity.

Analysis of Stereoelectronic Effects within the this compound Framework

Stereoelectronic effects are orbital interactions that dictate the geometry and reactivity of a molecule based on the spatial arrangement of its bonds and lone pairs. baranlab.org They arise from the overlap of a filled (donor) orbital with a nearby empty (acceptor) orbital, which results in a stabilizing interaction. imperial.ac.uk

| Donor NBO | Acceptor NBO | Interaction Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| n(N) | σ(Cring-H) | 3.15 | Lone Pair → C-H Antibond |

| σ(Cring-Cring) | σ(C-N) | 2.50 | Hyperconjugation (Walsh Orbital Donation) |

| σ(C-H) | σ(C-N) | 2.10 | Hyperconjugation |

| n(N) | σ(Cmethyl-H) | 2.95 | Lone Pair → C-H Antibond |

Computational Design and Prediction of Novel this compound Derivatives

The insights gained from quantum chemical calculations can guide the rational, in silico design of new molecules with tailored properties. mit.edu By understanding the structure-property relationships of this compound, derivatives can be designed to enhance or modify specific characteristics, such as basicity, nucleophilicity, or potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate chemical structures with properties like biological activity or reactivity. nih.govmdpi.com Using the calculated electronic and structural descriptors from DFT (e.g., HOMO/LUMO energies, atomic charges, dipole moment), a predictive QSAR model could be developed. This model would allow for the rapid screening of virtual libraries of this compound derivatives. For example, adding electron-withdrawing or electron-donating groups to the cyclopropyl rings would systematically alter the electronic properties of the nitrogen atom. A computational workflow could predict how these substitutions affect a desired property, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

| Derivative (Substitution on one cyclopropyl ring) | Calculated Descriptor (NBO Charge on N) | Predicted Property (e.g., Proton Affinity, kcal/mol) |

|---|---|---|

| H (Parent Molecule) | -0.580 | 225.0 |

| 4-Fluoro (Electron-Withdrawing) | -0.565 | 221.5 |

| 4-Methyl (Electron-Donating) | -0.588 | 227.1 |

| 4-Cyano (Strongly Electron-Withdrawing) | -0.542 | 216.8 |

Applications of Dicyclopropyl Methylamine in Advanced Organic Synthesis

Dicyclopropyl-methylamine as a Key Building Block in Complex Molecule Construction

The dicyclopropylmethyl group, derived from this compound, serves as a crucial structural motif in the synthesis of complex organic molecules, most notably in the field of peptide chemistry. The introduction of the N-dicyclopropylmethyl (Dcpm) group onto amino acids creates valuable building blocks for solid-phase peptide synthesis (SPPS). These N-substituted amino acids are synthesized through standard reductive alkylation techniques, for instance, by reacting an amino acid ester with dicyclopropylmethanimine hydrochloride, followed by reduction with sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) nih.gov.

The primary utility of these Dcpm-containing building blocks is to function as amide backbone protectants. This protection strategy is particularly effective in mitigating the challenges associated with "difficult peptides"—sequences prone to aggregation due to strong intermolecular hydrogen bonding, often occurring in hydrophobic stretches nih.gov. By temporarily replacing an amide N-H bond with an N-Dcpm group, the hydrogen bonding network is disrupted, which improves the solubility of the growing peptide chain and enhances coupling efficiencies. This approach has been successfully demonstrated in the synthesis of challenging sequences like the alanine (B10760859) decapeptide and the prion peptide fragment (106–126), where the use of Dcpm-protected amino acids led to significant improvements in synthesis outcomes nih.gov. The Dcpm group's moderate steric footprint makes it an effective protecting group without excessively hindering coupling reactions nih.gov.

The strategic incorporation of the dicyclopropylmethyl moiety thus transforms simple amino acids into powerful building blocks that enable the construction of complex polypeptides that would otherwise be difficult to assemble.

Strategies for Derivatization and Further Functionalization

The this compound scaffold offers multiple sites for chemical modification, allowing for its derivatization and functionalization to suit various synthetic needs. Key strategies include the direct activation of carbon-hydrogen bonds and the synthesis of protected amine derivatives for specialized applications.

Direct C-H functionalization represents a powerful and atom-economical strategy for modifying organic molecules. For cyclic amines like this compound, the C-H bonds alpha to the nitrogen atom are particularly attractive targets for functionalization nih.gov. Although direct C-H functionalization of this compound itself is not extensively documented, established methodologies for other cyclic amines provide a clear blueprint for potential derivatization pathways.

One promising approach involves a protecting-group-free, one-pot procedure that proceeds through an imine intermediate. This method uses an intermolecular hydride transfer to a suitable acceptor, such as benzophenone, to generate a reactive iminium ion, which is then captured by a nucleophile like an organolithium or Grignard reagent nih.gov. This strategy allows for the regioselective and stereospecific introduction of alkyl or aryl groups at the α-position. Another bio-inspired approach uses a synthetic quinone cofactor to mediate the oxidation of α-branched primary amines to ketimine intermediates, which can then be intercepted by various nucleophiles chemrxiv.org.

Transition metal catalysis is another cornerstone of C-H functionalization umich.edu. Rhodium(III)-catalyzed C-H activation, for example, has been used to achieve dienylation and cyclopropylation of various nitrogen-containing substrates using versatile coupling partners like methylenecyclopropanes researchgate.net. Such methods could potentially be adapted to functionalize the C-H bonds within the this compound framework, opening avenues to a wide array of novel derivatives.

A major application of this compound is in the synthesis of protected amine derivatives, specifically the N-dicyclopropylmethyl (Dcpm) group used for amide protection in peptide synthesis nih.gov. Protecting groups are essential in peptide chemistry to prevent unwanted side reactions and to improve the solubility of peptide chains during synthesis nih.govfrontiersin.org.

The Dcpm group was developed as an amide protectant to address issues of peptide aggregation, which can lead to slow and incomplete coupling reactions nih.gov. It serves as a "backbone protectant" by temporarily replacing a crucial amide proton involved in hydrogen bonding. The Dcpm group is considered advantageous due to its moderate steric bulk, which is sufficient to disrupt aggregation but not so large as to impede synthetic steps. It has been shown to be particularly useful in preventing aspartimide formation, a common side reaction involving aspartic acid residues, by protecting the backbone amide nitrogen of the subsequent amino acid nih.gov.

The synthesis of N-Dcpm protected amino acids is straightforward, typically involving reductive amination nih.gov. The deprotection of the Dcpm group is achieved under acidic conditions, with removal from a tertiary amide position being notably efficient nih.gov.

Table 1: Comparison of N-Dcpm with Other Amine Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Key Advantages |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Moderate acid (e.g., TFA) | Widely used in orthogonal schemes; well-established chemistry. frontiersin.orgub.edu |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Milder cleavage conditions than Boc; central to modern SPPS. ub.edu |

| Benzyloxycarbonyl | Z | Strong acid (e.g., HF) or hydrogenolysis | Stable to TFA; useful in fragment condensation. peptide.com |

| Dicyclopropylmethyl | Dcpm | Acid (TFA) | Reduces peptide aggregation; prevents aspartimide formation. nih.gov |

Role in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science nih.govresearchgate.netrsc.org. The synthesis of these ring systems often relies on the incorporation of a nitrogen atom from an amine precursor. As a secondary amine, this compound can serve as a valuable synthon for constructing such heterocyclic frameworks.

While specific examples detailing the use of this compound are not prevalent, its reactivity profile is analogous to other secondary amines that are widely used in cyclization and annulation reactions. For instance, sequential reactions involving aminoalkynes and carbonyl compounds are a powerful tool for assembling polyfunctionalized nitrogen heterocycles mdpi.com. In these reactions, the amine first condenses with a carbonyl group to form an imine or enamine intermediate, which then undergoes an intramolecular cyclization. This compound could readily participate in such reaction cascades.

Metal-catalyzed processes also provide numerous pathways for heterocycle synthesis. For example, zirconocene-mediated bicyclisation of enynes containing an amine tether has been used to generate substituted piperidines and pyrrolidines soton.ac.uk. Similarly, gold-catalyzed reactions of propargylamine (B41283) with tetralones produce octahydrobenzoquinoline derivatives mdpi.com. The nitrogen atom of this compound could be incorporated into a variety of substrates designed for these and other metal-catalyzed cyclization strategies, leading to the formation of novel heterocyclic systems bearing the unique dicyclopropylmethyl substituent.

Utility in the Development of Analogues for Chemical Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a fundamental goal in chemistry. The systematic modification of a lead compound to create a series of analogues is a common strategy for probing these relationships. The dicyclopropylmethyl group, provided by this compound, is a valuable substituent for such studies due to its distinct steric and electronic properties.

The two cyclopropyl (B3062369) rings introduce significant steric bulk in a well-defined conical shape, which can be used to probe the spatial requirements of enzyme active sites or catalyst pockets. This is exemplified in its selection as a peptide backbone protectant, where its steric requirements were considered optimal—less demanding than the dimethylcyclopropylmethyl (Dmcp) group, yet sufficient to prevent aggregation nih.gov.

Furthermore, the strained cyclopropyl rings possess a high degree of s-character in their C-C bonds, giving them electronic properties that resemble those of a double bond. This can influence the electronics of adjacent functional groups, including the amine nitrogen. By replacing more common alkyl or aryl groups (e.g., benzyl, tert-butyl) with the dicyclopropylmethyl group, chemists can systematically evaluate how these combined steric and electronic effects modulate a molecule's reactivity. For example, in studies of nucleophilic addition reactions, the basicity and nucleophilicity of the amine are critical parameters that would be influenced by the Dcpm substituent, providing valuable data for constructing Brønsted-type linear free-energy relationships researchgate.net.

This compound Derivatives in Catalytic Systems (e.g., ligand design)

The development of new ligands is crucial for advancing transition-metal catalysis. Ligands modulate the steric and electronic environment of a metal center, thereby controlling the catalyst's activity, selectivity, and stability. Derivatives of this compound are attractive candidates for ligand design, particularly for creating sterically demanding environments.

The nitrogen atom of this compound or its derivatives can act as a Lewis basic donor site to coordinate with a metal center. The two bulky cyclopropyl groups attached to the adjacent carbon create a large steric footprint that can influence the coordination sphere of the metal. This steric hindrance can be exploited to:

Promote reductive elimination.

Control the number of ligands coordinating to the metal.

Create a chiral pocket to induce enantioselectivity in asymmetric catalysis.

While the direct use of this compound as a ligand is not widely reported, the principles of ligand design support its potential utility. For instance, chiral 1,3-diamine ligands derived from natural products have been successfully employed in palladium-catalyzed asymmetric hydroarylation reactions chemrxiv.org. This demonstrates the value of incorporating structurally complex amine fragments into ligand scaffolds. By incorporating the dicyclopropylmethyl motif into bidentate or pincer-type ligand architectures, it may be possible to develop novel catalysts with unique reactivity and selectivity profiles, driven by the distinct steric and electronic properties of the Dcpm group.

Comparative Chemical Studies and Analogues of Dicyclopropyl Methylamine

Structural and Electronic Comparisons with Monocyclopropyl-methylamine and Other Cyclopropylamines

The presence of the strained three-membered cyclopropyl (B3062369) ring imparts distinct structural and electronic characteristics to cyclopropylamines. The bonding in a cyclopropyl group is often described using the Walsh model, which involves sp²-hybridized carbons and p-orbitals that allow the cyclopropane (B1198618) ring to exhibit some properties analogous to a carbon-carbon double bond. wikipedia.org This unique electronic nature significantly influences the properties of molecules containing this moiety.

When comparing dicyclopropyl-methylamine to its simpler analogue, monocyclopropyl-methylamine, the most notable difference lies in the increased steric bulk and the cumulative electronic effects of the two cyclopropyl groups. The cyclopropyl group is known to be a good electron donor through hyperconjugation, which can stabilize adjacent carbocations. wikipedia.org In this compound, the presence of two such groups is expected to enhance the electron-donating effect towards the nitrogen atom compared to a single cyclopropyl group in monocyclopropyl-methylamine.

This enhanced electron donation influences the molecule's basicity and nucleophilicity. The nitrogen lone pair in this compound is expected to be more electron-rich and, therefore, potentially more reactive towards electrophiles than in monocyclopropyl-methylamine. However, the increased steric hindrance from the two bulky cyclopropyl groups can counteract this electronic effect by impeding the approach of reactants.

Below is a comparative table of predicted and observed properties for this compound and related cyclopropylamines.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (predicted) | Key Structural Features |

| This compound | C₇H₁₃N | 111.18 | 10.65 ± 0.50 | Two cyclopropyl groups attached to the α-carbon of the methylamine (B109427). |

| Monocyclopropyl-methylamine | C₄H₉N | 71.12 | Not available | A single cyclopropyl group attached to the nitrogen atom. |

| N-methylcyclopropanamine | C₄H₉N | 71.12 | Not available | A methyl group and a cyclopropyl group attached to the nitrogen atom. nih.gov |

Comparative Reactivity and Selectivity Studies with Other Alkylamines

The reactivity of amines is primarily governed by the availability of the lone pair of electrons on the nitrogen atom and the steric environment around it. In general, alkylamines are more basic than ammonia (B1221849) due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen. quora.comlibretexts.orglibretexts.orgchemguide.co.uk

When comparing this compound to other simple secondary alkylamines, such as diethylamine (B46881) or diisopropylamine, several factors come into play. The electronic effect of the cyclopropyl groups in this compound, as mentioned, is electron-donating, which would suggest an increased basicity similar to or greater than other alkylamines. quora.com However, the unique steric demands of the two cyclopropyl rings can significantly influence its reactivity.

In reactions where the transition state is sensitive to steric bulk, this compound is expected to be less reactive than less hindered dialkylamines. For example, in Sₙ2 reactions where the amine acts as a nucleophile, the approach to the electrophilic center might be more challenging for this compound.

Conversely, the electronic nature of the cyclopropyl group can also lead to unique reactivity. The metabolism of some cyclopropylamines, for instance, can involve oxidation of the cyclopropyl ring, sometimes leading to ring-opened products. hyphadiscovery.com This provides a reactive pathway not available to simple alkylamines.

The following table provides a qualitative comparison of the expected reactivity of this compound with other alkylamines.

| Amine | Structure | Expected Basicity | Expected Nucleophilicity | Key Reactivity Features |

| This compound | (C₃H₅)₂CHNH₂ | High (electron-donating cyclopropyl groups) | Moderate to Low (steric hindrance) | Potential for ring-opening reactions under certain conditions. |

| Diethylamine | (CH₃CH₂)₂NH | High (+I effect of ethyl groups) | High | Standard reactivity for a secondary amine. |

| Diisopropylamine | ((CH₃)₂CH)₂NH | High (+I effect of isopropyl groups) | Low (significant steric hindrance) | Often used as a non-nucleophilic base. |

| Methylamine | CH₃NH₂ | Moderate (+I effect of one methyl group) | High | Less sterically hindered than secondary amines. acemap.info |

Stereochemical Aspects of this compound and its Derivatives

The stereochemistry of this compound and its derivatives is influenced by the chiral center that can exist at the α-carbon to which the two cyclopropyl groups and the amino group are attached. The presence of two different cyclopropyl substituents or substitution on the cyclopropyl rings themselves can lead to the formation of diastereomers and enantiomers.

Even in the parent this compound, the molecule can exist as a pair of enantiomers if the arrangement of the two cyclopropyl groups and the methylamine moiety around the central carbon is chiral. The free rotation around the C-N and C-C single bonds allows the molecule to adopt various conformations. The relative stability of these conformers will be determined by steric interactions between the bulky cyclopropyl groups and the methyl group.

The introduction of substituents on the nitrogen atom or on the cyclopropyl rings further complicates the stereochemical landscape, potentially creating additional stereocenters and leading to a larger number of possible stereoisomers. The synthesis of specific stereoisomers of this compound derivatives often requires stereoselective synthetic methods.

Systematic Investigations of N-Substitution Effects on Chemical Behavior